Cyclopropyl2-thiomethylphenylketone
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Overview
Description
Cyclopropyl2-thiomethylphenylketone is an organic compound with the molecular formula C11H12OS It is characterized by a cyclopropyl group attached to a thiomethylphenyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl2-thiomethylphenylketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiomethylphenyl ketone in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl2-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of cyclopropyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the thiomethyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropyl2-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropylphenylketone: Lacks the thiomethyl group, leading to different reactivity and applications.
Cyclopropylmethylphenylketone: Similar structure but with a methyl group instead of thiomethyl, resulting in different chemical behavior.
Properties
Molecular Formula |
C11H10OS |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(8-5-6-8)10-4-2-1-3-9(10)7-13/h1-4,7-8H,5-6H2 |
InChI Key |
VQPPNAVPFSLWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
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